glycero-manno-Heptosa

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Role in Bacterial Lipopolysaccharides

GMH is a vital component of the inner core of LPS in gram-negative bacteria. It contributes to the structural integrity and functionality of the bacterial cell envelope, influencing interactions with host immune systems. The biosynthesis of GMH involves complex enzymatic pathways, including the conversion of sedoheptulose 7-phosphate into GMH 1-phosphate, which is subsequently phosphorylated to form ADP-GMH . Understanding these pathways can aid in developing antibiotics targeting bacterial LPS synthesis.

Immune Modulation

Recent studies have highlighted GMH's role as an innate immune agonist. Specifically, d-Glycero-β-d-manno-heptose 1-phosphate (β-HMP) and d-Glycero-β-d-manno-heptose 1,7-biphosphate (β-HBP) have been shown to trigger inflammatory responses by activating NF-κB pathways in human cells . This activation leads to cytokine production and immune cell recruitment, suggesting potential applications in immunotherapy:

- Cancer Immunotherapy : By modulating immune responses, GMH derivatives could enhance the efficacy of cancer vaccines and treatments.

- Viral Infections : β-HMP may promote HIV exit from latency in CD4+ T lymphocytes, indicating its potential use in HIV therapies .

Therapeutic Applications

The unique properties of GMH derivatives open avenues for novel therapeutic strategies:

- Adjuvant Development : GMH can be utilized as an adjuvant in vaccines to boost immune responses against pathogens.

- Chronic Inflammatory Diseases : Due to its ability to induce inflammation, GMH analogs may be explored for treating conditions characterized by insufficient immune activation.

Case Studies and Research Findings

Several studies have documented the functional implications of GMH:

These findings underscore the significance of GMH in both fundamental biology and applied sciences.

Challenges and Future Directions

Despite its promising applications, research on GMH faces challenges:

- Synthesis Difficulties : The chemical synthesis of β-anomeric heptose phosphates is complex and inefficient, hindering large-scale production for research and therapeutic use .

- Need for Further Research : More studies are required to elucidate the full spectrum of GMH's biological activities and optimize its therapeutic applications.

Mecanismo De Acción

Mode of Action

Glycero-Manno-Heptose interacts with its target, HepI, leading to the inhibition of HepI . This interaction directly leads to the modification of lipopolysaccharide (LPS) production in vivo . The compound’s mode of action suggests an alternative and novel mechanism of action of aminoglycosides in the inhibition of HepI .

Biochemical Pathways

Glycero-Manno-Heptose is involved in the ADP-L-glycero-β-D-manno-heptose and the GDP-6-deoxy-α-D-manno-heptose biosynthesis pathways . These pathways play important roles in constructing the lipopolysaccharide of Gram-negative bacteria . Blocking these pathways can lead to lethal effects or increased antibiotic susceptibility in pathogens .

Pharmacokinetics

The synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (hbp) from d-mannose has been described . This synthetic approach is notable for the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate at the C-1 position .

Result of Action

The result of Glycero-Manno-Heptose’s action is the inhibition of HepI, which directly leads to the modification of LPS production in vivo . This finding could change our understanding of how aminoglycoside antibiotics function, with interruption of LPS biosynthesis being an additional and important mechanism of aminoglycoside action .

Action Environment

The action of Glycero-Manno-Heptose can be influenced by various environmental factors. For instance, the presence of the cag pathogenicity island and carbon starvation regulator A (CsrA) can modulate the amounts of gene transcripts in the hldE gene cluster, which is involved in the biosynthesis of Glycero-Manno-Heptose

Análisis Bioquímico

Biochemical Properties

Glycero-Manno-Heptose interacts with several enzymes, proteins, and other biomolecules in biochemical reactions . For instance, in Escherichia coli, the synthesis of ADP-d-β-d-heptose requires three proteins: GmhA (sedoheptulose 7-phosphate isomerase), HldE (bifunctional d-β-d-heptose 7-phosphate kinase/d-β-d-heptose 1-phosphate adenylyltransferase), and GmhB (d, d-heptose 1,7-bisphosphate phosphatase) .

Cellular Effects

The effects of Glycero-Manno-Heptose on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the D-glycero-α-D-manno-heptose is a major constituent of lipopolysaccharide and contributes to virulence and antibiotic resistance to mycobacteria .

Molecular Mechanism

Glycero-Manno-Heptose exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression . The MtbGmhA enzyme binds to D-sedoheptulose 7-phosphate and converts it to D-glycero-D-α-manno-heptose-7-phosphate .

Metabolic Pathways

Glycero-Manno-Heptose is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may affect metabolic flux or metabolite levels . For instance, it is involved in the GDP-D-α-D-heptose biosynthetic pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glycero-manno-Heptose typically involves the elongation of the carbon chain from a six-carbon sugar, such as mannose. One notable method includes the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position . Another approach involves the phosphorylation of unprotected heptose derivatives to produce heptose phosphates .

Industrial Production Methods: Industrial production of glycero-manno-Heptose is less common due to the complexity of its synthesis. advancements in synthetic biology and enzymatic synthesis have made it possible to produce this compound on a larger scale. The use of recombinant enzymes to catalyze the biosynthesis of heptose derivatives from simpler sugars is a promising approach for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Glycero-manno-Heptose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Glycero-manno-Heptose can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives, which are crucial intermediates in the biosynthesis of lipopolysaccharides .

Comparación Con Compuestos Similares

Adenosine-diphosphate-D-glycero-β-D-manno-heptose (ADP-heptose): A phosphorylated derivative of glycero-manno-Heptose that acts as a potent immune agonist.

Cytidine-diphosphate-D-glycero-β-D-manno-heptose (CDP-heptose): Another phosphorylated derivative with similar immune-modulating properties.

Uridine-diphosphate-D-glycero-β-D-manno-heptose (UDP-heptose): Known for its strong immune response activation.

Uniqueness: Glycero-manno-Heptose is unique due to its specific role in the biosynthesis of lipopolysaccharides and its ability to act as a PAMP. Its derivatives, such as ADP-heptose, CDP-heptose, and UDP-heptose, share similar immune-modulating properties but differ in their specific molecular targets and pathways .

Actividad Biológica

Glycero-manno-heptose (GMH) is a seven-carbon sugar that plays a significant role in the biosynthesis of lipopolysaccharides (LPS) and glycoproteins in bacteria. Its biological activity is primarily associated with its involvement in immune modulation and inflammation, particularly in response to microbial infections. This article explores the biological activity of glycero-manno-heptose, focusing on its biochemical pathways, immune responses, and potential therapeutic applications.

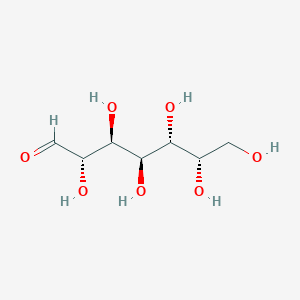

1. Structure and Biosynthesis

Glycero-manno-heptose exists in several forms, including D-glycero-D-manno-heptose and its phosphorylated derivatives. The biosynthesis of GMH involves several key enzymes, including GmhA, which catalyzes the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. This compound is subsequently phosphorylated by kinases to form D-glycero-D-manno-heptose-1,7-bisphosphate (HBP) .

Key Enzymatic Pathways:

- D-Glycero-D-Manno-Heptose-1α-GDP Pathway : Involves the formation of GMH from nucleotide-activated precursors.

- L-Glycero-D-Manno-Heptose-1β-ADP Pathway : Another pathway contributing to the biosynthesis of heptose components.

2. Immune Modulation

Recent studies have highlighted the role of glycero-manno-heptose as a microbial-associated molecular pattern (MAMP) that triggers inflammatory responses. Specifically, D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) has been shown to activate immune signaling pathways through TIFA-dependent mechanisms, leading to NF-κB activation and cytokine production .

Inflammatory Response Mechanism:

- Activation of TIFA : β-HMP induces phosphorylation and assembly of TIFA, which subsequently activates NF-κB.

- Cytokine Production : This activation leads to increased production of pro-inflammatory cytokines such as IL-8 in human epithelial cells .

Table 1: Biological Activity of Glycero-Manno-Heptose Derivatives

Case Study: Immune Activation by β-HBP

In a study investigating the immune response to β-HBP, researchers synthesized analogs and tested their ability to induce inflammation in various cell lines. Only β-HBP and its phosphate derivative were effective in activating NF-κB, underscoring the importance of both the β conformation and phosphate group for biological activity .

4. Therapeutic Implications

The immunomodulatory properties of glycero-manno-heptose derivatives suggest potential therapeutic applications in managing inflammatory diseases and infections. By modulating immune responses, these compounds could be utilized in vaccine development or as adjunct therapies for bacterial infections.

Propiedades

IUPAC Name |

(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-BIVRFLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195662 | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4305-74-2 | |

| Record name | glycero-manno-Heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.